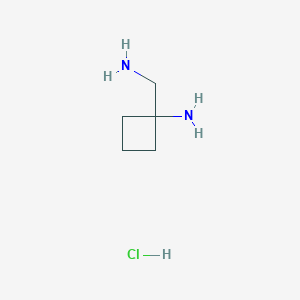![molecular formula C10H15NO4 B1381418 2-[(Tert-butoxy)methyl]-4-methyl-1,3-oxazole-5-carboxylic acid CAS No. 1565112-25-5](/img/structure/B1381418.png)
2-[(Tert-butoxy)methyl]-4-methyl-1,3-oxazole-5-carboxylic acid
Vue d'ensemble
Description
The compound “2-[(Tert-butoxy)methyl]-4-methyl-1,3-oxazole-5-carboxylic acid” belongs to the class of organic compounds known as oxazoles, which are aromatic compounds containing an oxazole ring. Oxazole is a five-membered aromatic ring containing two carbon atoms, one oxygen atom, and one nitrogen atom .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods, including infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) . X-ray diffraction can also be used to determine the crystal structure of a compound .Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. In the case of “2-[(Tert-butoxy)methyl]-4-methyl-1,3-oxazole-5-carboxylic acid”, the presence of the oxazole ring, ester group, and tert-butoxy group would influence its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted based on its structure and functional groups. These properties include melting point, boiling point, solubility, and reactivity .Applications De Recherche Scientifique
Enantioselective Synthesis and Peptide Construction
Enantioselective Synthesis
This compound is involved in the synthesis of complex molecules with high optical purity, critical for the construction of macrocyclic azole peptides. A study described the synthesis of a related compound via a palladium-catalyzed amide coupling, followed by oxazole formation through bromination and cyclization processes. This methodology provides a route to obtain oxazole subunit positional isomers without racemization, important for developing peptides and macrocycles with specific biological activities (Magata et al., 2017).
Organic Synthesis and Functional Group Transformations
Organic Synthesis Techniques
Research in this area focuses on developing new methodologies for creating and transforming oxazole derivatives. For example, studies have explored the synthesis of oxazole and thiazole derivatives from precursors similar to 2-[(Tert-butoxy)methyl]-4-methyl-1,3-oxazole-5-carboxylic acid. These processes involve cyclization and condensation reactions, contributing to the diversity of synthetic routes available for constructing oxazole-based compounds with potential application in material science, medicinal chemistry, and as intermediates for further chemical transformations (Prokopenko et al., 2010).
Safety And Hazards
Propriétés
IUPAC Name |
4-methyl-2-[(2-methylpropan-2-yl)oxymethyl]-1,3-oxazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4/c1-6-8(9(12)13)15-7(11-6)5-14-10(2,3)4/h5H2,1-4H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAOSWUHZWWHTRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)COC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Tert-butoxy)methyl]-4-methyl-1,3-oxazole-5-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[5-(Trimethylsilyl)-1,2-oxazol-3-yl]ethan-1-one](/img/structure/B1381335.png)

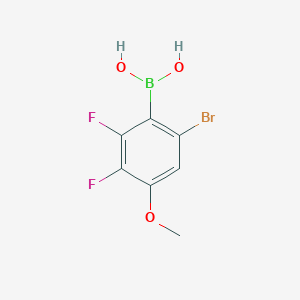
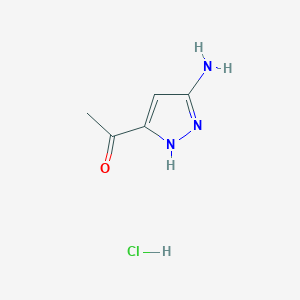
![8-(2-(4-Bromo-2-fluorophenoxy)ethyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1381340.png)

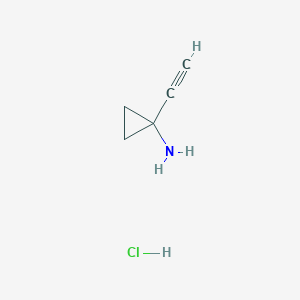
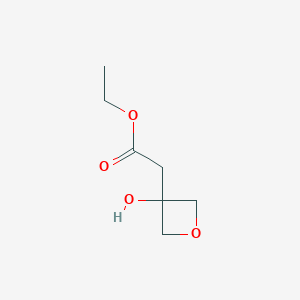

![N'-{3-[5-(2-Aminopyrimidin-4-Yl)-2-Tert-Butyl-1,3-Thiazol-4-Yl]-2-Fluorophenyl}-N-Ethyl-N-Methylsulfuric Diamide](/img/structure/B1381349.png)

methanone](/img/structure/B1381354.png)

